molecular formula C12H11ClF3NS B15091607 (3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride

(3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B15091607
M. Wt: 293.74 g/mol
InChI Key: GAYAKZJJWOWSHR-UHFFFAOYSA-N
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Description

(3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound that features a thiophene ring, a trifluoromethyl group, and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Amination: The phenylmethanamine moiety can be introduced through nucleophilic substitution reactions, where an amine group is added to the aromatic ring.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it useful for investigating enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Thiophen-2-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride
  • (3-(Thiophen-3-yl)-4-(trifluoromethyl)phenyl)methanamine hydrochloride
  • (3-(Thiophen-3-yl)-5-(difluoromethyl)phenyl)methanamine hydrochloride

Uniqueness

(3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the specific positioning of the trifluoromethyl group and the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

(3-(Thiophen-3-yl)-5-(trifluoromethyl)phenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C10_{10}H8_{8}ClF3_{3}N
  • Molecular Weight : 279.61 g/mol

The presence of trifluoromethyl and thiophene groups in its structure suggests potential interactions with biological targets, enhancing its activity against various pathogens and diseases.

Research indicates that compounds containing thiophene rings often exhibit significant biological activities. For instance, thiophene hybrids have been studied for their cholinesterase inhibitory properties, which are crucial for conditions like Alzheimer's disease. Compounds similar to this compound have shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying degrees of efficacy:

  • IC50_{50} values for AChE inhibition range from 4.6 μM to over 500 μM depending on structural modifications.
  • BChE inhibition has shown even more promising results, with some derivatives achieving IC50_{50} values as low as 4.6 μM, comparable to established drugs like galantamine .

Antioxidant Activity

The antioxidant potential of thiophene derivatives is also noteworthy. Studies have demonstrated that certain thiophene compounds can scavenge free radicals effectively, with IC50_{50} values indicating strong radical scavenging activity. For example, some derivatives showed IC50_{50} values around 26.8 μM in DPPH radical scavenging assays .

Antimicrobial Activity

The antibacterial properties of related compounds have been explored extensively. Research has indicated that certain thiophene-containing compounds exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiophene derivatives:

  • Cholinesterase Inhibitory Activity :
    • A study found that specific thiophene hybrids demonstrated potent inhibition against AChE and BChE, suggesting their potential as therapeutic agents for neurodegenerative diseases .
  • Antioxidative Properties :
    • Research on resveratrol-thiophene hybrids indicated that these compounds not only inhibit cholinesterases but also exhibit substantial antioxidant activity, making them dual-action agents .
  • Antimicrobial Efficacy :
    • Various studies have reported the synthesis of thiophene derivatives with notable antimicrobial properties against both gram-positive and gram-negative bacteria, indicating a broad spectrum of action .

Summary Table of Biological Activities

Activity Type Target/Pathway IC50_{50} (μM) Reference
Cholinesterase InhibitionAChE4.6
Cholinesterase InhibitionBChE5.3
Antioxidant ActivityDPPH Radical Scavenging26.8
Antimicrobial ActivityVarious Bacterial StrainsVariable

Properties

Molecular Formula

C12H11ClF3NS

Molecular Weight

293.74 g/mol

IUPAC Name

[3-thiophen-3-yl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C12H10F3NS.ClH/c13-12(14,15)11-4-8(6-16)3-10(5-11)9-1-2-17-7-9;/h1-5,7H,6,16H2;1H

InChI Key

GAYAKZJJWOWSHR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)CN)C(F)(F)F.Cl

Origin of Product

United States

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